molecular formula C14H13N3 B13567087 1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine

1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine

Cat. No.: B13567087
M. Wt: 223.27 g/mol
InChI Key: IHOAHWPFAFROIH-UHFFFAOYSA-N
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Description

1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine is an organic compound belonging to the class of naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings.

Preparation Methods

The synthesis of 1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-methyl-5-naphthalen-2-ylpyrazol-3-amine

InChI

InChI=1S/C14H13N3/c1-17-14(15)9-13(16-17)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,15H2,1H3

InChI Key

IHOAHWPFAFROIH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)N

Origin of Product

United States

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